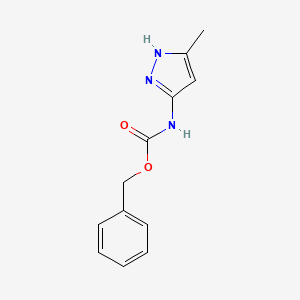

Benzyl 3-methyl-1H-pyrazol-5-ylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

739365-99-2 |

|---|---|

Molecular Formula |

C12H13N3O2 |

Molecular Weight |

231.25 g/mol |

IUPAC Name |

benzyl N-(5-methyl-1H-pyrazol-3-yl)carbamate |

InChI |

InChI=1S/C12H13N3O2/c1-9-7-11(15-14-9)13-12(16)17-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H2,13,14,15,16) |

InChI Key |

RFTZNLAEQFIAGZ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NN1)NC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CC1=CC(=NN1)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Benzyl 3-methyl-1H-pyrazol-5-ylcarbamate (CAS 739365-99-2)

Executive Summary

Benzyl 3-methyl-1H-pyrazol-5-ylcarbamate (CAS 739365-99-2) is a high-purity heterocyclic intermediate widely utilized in medicinal chemistry, particularly in the synthesis of kinase inhibitors and fragment-based drug discovery (FBDD). Structurally, it consists of a 3-methyl-1H-pyrazole core where the exocyclic amine at position 5 is protected by a benzyloxycarbonyl (Cbz) group.[1]

This guide details the compound's chemical identity, validated synthesis protocols, and its critical role as a "masked" pharmacophore in the development of ATP-competitive inhibitors.[1] By providing a stable, orthogonal protection group, this intermediate allows researchers to modify the pyrazole ring nitrogen (N1) without affecting the exocyclic amine, facilitating the generation of diverse chemical libraries.[1]

Chemical Identity & Structural Analysis[1][2]

Nomenclature and Identification

| Property | Detail |

| IUPAC Name | Benzyl N-(3-methyl-1H-pyrazol-5-yl)carbamate |

| CAS Number | 739365-99-2 |

| Molecular Formula | C₁₂H₁₃N₃O₂ |

| Molecular Weight | 231.25 g/mol |

| SMILES | CC1=CC(NC(=O)OCc2ccccc2)=NN1 |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

Tautomeric Equilibrium

A critical feature of this compound is the annular tautomerism inherent to the pyrazole ring.[1] The 3-methyl and 5-methyl positions are chemically equivalent in the unsubstituted parent ring due to rapid proton transfer between N1 and N2.[1] However, the Cbz-protection on the exocyclic amine influences this equilibrium, favoring specific tautomers in solution, which impacts N-alkylation regioselectivity during downstream synthesis.[1]

Figure 1: Tautomeric equilibrium of the pyrazole core. The position of the proton (N1 vs N2) dictates the nucleophilic site during subsequent functionalization.[1]

Synthetic Pathways & Process Chemistry[1][4]

The synthesis of CAS 739365-99-2 is typically achieved via a two-step convergent sequence: heterocycle formation followed by chemoselective protection.[1]

Step 1: Synthesis of 3-Amino-5-methylpyrazole

The pyrazole core is constructed by the condensation of hydrazine hydrate with 3-aminocrotononitrile (or cyanoacetone). This reaction is highly exothermic and requires careful temperature control to prevent the formation of azine byproducts.[1]

-

Reagents: Hydrazine hydrate (NH₂NH₂·H₂O), 3-Aminocrotononitrile.[1]

-

Conditions: Reflux in Ethanol/Water, acidic catalysis (HCl).[1]

-

Yield: Typically 70-85%.[1]

Step 2: Cbz Protection (The Critical Step)

The reaction of 3-amino-5-methylpyrazole with benzyl chloroformate (Cbz-Cl) must be controlled to ensure mono-acylation of the exocyclic amine without bis-acylation or reaction at the ring nitrogens.

Protocol:

-

Dissolution: Dissolve 3-amino-5-methylpyrazole (1.0 eq) in dry THF or DCM.

-

Base Addition: Add Pyridine (1.2 eq) or NaHCO₃ (2.0 eq, if biphasic).[1] Cool to 0°C.[1]

-

Acylation: Dropwise addition of Benzyl chloroformate (1.05 eq) over 30 minutes. Maintain temperature <5°C to suppress side reactions.

-

Workup: Quench with water, extract with EtOAc, wash with dilute HCl (to remove unreacted amine/pyridine), then brine.

-

Purification: Recrystallization from Toluene/Heptane affords high-purity product.[1]

Figure 2: Synthetic workflow for CAS 739365-99-2, highlighting the convergent assembly of the protected scaffold.

Applications in Medicinal Chemistry

Kinase Inhibitor Scaffolds

The aminopyrazole moiety is a "privileged structure" in kinase inhibition (e.g., Crizotinib, Ruxolitinib).[1] CAS 739365-99-2 serves as a stable precursor for this motif.[1]

-

Hinge Binding: The pyrazole nitrogen (N2) and the exocyclic NH (revealed after Cbz deprotection) often form critical hydrogen bonds with the kinase hinge region (e.g., ATP binding pocket).[1]

-

Linker Strategy: The Cbz group allows chemists to alkylate the N1 nitrogen with diverse "tail" groups (R-groups) before removing the protecting group to couple the "head" group.[1] This is essential for Structure-Activity Relationship (SAR) studies.[1]

Orthogonal Protection Strategy

In complex synthesis, the Cbz group is orthogonal to acid-labile groups (like Boc) and base-labile groups (like Fmoc).[1]

-

Stability: Stable to TFA (used to remove Boc) and mild bases.[1]

-

Deprotection: Removed via Hydrogenolysis (H₂/Pd-C) or strong acid (HBr/AcOH), liberating the amine for urea/amide formation.[1]

Figure 3: Application of CAS 739365-99-2 in the modular synthesis of kinase inhibitors.

Handling, Stability, and Safety

Stability Profile

-

Thermal Stability: Stable up to ~150°C. Avoid prolonged exposure to temperatures >80°C in solution to prevent carbamate decomposition.[1]

-

Hydrolytic Stability: Stable in neutral and acidic aqueous media.[1] Slowly hydrolyzes in strong alkaline solutions (pH > 12).[1]

Safety Protocols

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

-

Inhalation: Handle in a fume hood to avoid inhalation of dust.[1]

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.

References

-

Organic Syntheses Procedure. Synthesis of 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole. Org.[1][2] Synth. 2013 , 90, 316-326.[1] Link[1]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 118002958 (Analogue Structure).[1] PubChem.[1][2] Link

-

Arkivoc Reviews. Recent developments in aminopyrazole chemistry. Arkivoc 2009 , (i), 198-250.[1][3] Link

-

Sigma-Aldrich. Safety Data Sheet: 1-Benzyl-3-methyl-1H-pyrazol-5-amine (Precursor Safety).Link[1]

-

ChemicalBook. Benzyl carbamate Properties and Applications.Link[1]

Sources

Technical Guide: Chemical Properties & Applications of Benzyl 3-methyl-1H-pyrazol-5-ylcarbamate

The following technical guide is structured to provide an in-depth analysis of Benzyl (3-methyl-1H-pyrazol-5-yl)carbamate . This document synthesizes established heterocyclic chemistry principles with specific structural analysis to serve as a reference for drug development.

Executive Summary

Benzyl (3-methyl-1H-pyrazol-5-yl)carbamate is a functionalized heterocyclic building block characterized by the protection of a 3(5)-aminopyrazole core with a benzyloxycarbonyl (Cbz or Z) group. It serves as a critical intermediate in the synthesis of kinase inhibitors, anti-inflammatory agents, and peptidomimetics.

Its chemical behavior is defined by two competing electronic features: the amphoteric nature of the pyrazole ring (susceptible to tautomerism) and the stability of the carbamate linker (serving as both a protecting group and a prodrug moiety). This guide details its structural dynamics, synthetic optimization, and reactivity profile.

Structural Dynamics & Tautomerism

The defining characteristic of this molecule is the annular tautomerism of the pyrazole ring.[1][2] Unlike simple amines, the N-heterocyclic core exists in a dynamic equilibrium that dictates its binding affinity and reactivity.

The Tautomeric Equilibrium

In solution, the molecule equilibrates between the 5-amino (1H-pyrazole) and 3-amino (2H-pyrazole) forms. The presence of the carbamate group at the exocyclic nitrogen influences this ratio via hydrogen bonding and electronic withdrawal.

-

Form A (5-ureido-3-methyl): The hydrogen is on the nitrogen adjacent to the methyl group.

-

Form B (3-ureido-5-methyl): The hydrogen is on the nitrogen adjacent to the carbamate group.

The carbamate carbonyl oxygen often acts as a hydrogen bond acceptor for the ring NH, potentially stabilizing one tautomer over the other in non-polar solvents.

Figure 1: Annular tautomerism between the 3-methyl and 5-methyl forms. The equilibrium shifts based on solvent polarity and pH.

Synthetic Routes & Optimization

The synthesis of pyrazolyl carbamates requires careful control of regioselectivity. The aminopyrazole nucleus possesses three nucleophilic sites: the exocyclic amine (

The Regioselectivity Challenge

Reaction with Benzyl chloroformate (Cbz-Cl) can lead to three outcomes:

-

Exocyclic N-acylation (Target): Formation of the carbamate.

-

Ring N-acylation: Formation of an unstable urea-like amide on the ring.

-

Bis-acylation: Reaction at both sites.

Optimized Protocol (Schotten-Baumann Variation)

To favor the thermodynamically stable carbamate, the reaction is typically performed under biphasic basic conditions or using a "silylation-protection" strategy.

Reagents:

-

Substrate: 3-methyl-1H-pyrazol-5-amine

-

Reagent: Benzyl chloroformate (Cbz-Cl)

-

Base: Sodium Bicarbonate (

) or Pyridine -

Solvent: THF/Water or DCM

Figure 2: Synthetic pathway illustrating the competition between kinetic ring acylation and thermodynamic exocyclic carbamate formation.

Physicochemical Stability & Reactivity[3]

Acid/Base Profile

-

Amphoteric Character: The pyrazole ring allows the molecule to act as both a weak acid and a weak base.

-

pKa (Base): The ring nitrogen (N2) can be protonated at pH < 2.5.

-

pKa (Acid): The carbamate NH is weakly acidic (pKa ~12-13), while the pyrazole NH is acidic (pKa ~14).

-

-

Solubility: The benzyl group significantly increases lipophilicity (LogP ~ 2.1) compared to the parent aminopyrazole, reducing water solubility but enhancing membrane permeability.

Hydrolysis & Deprotection

The Cbz group provides robust stability against basic hydrolysis compared to simple esters, but it can be cleaved under specific conditions utilized in synthesis:

| Condition | Outcome | Mechanism |

| H₂ / Pd-C | Cleavage | Hydrogenolysis yields the free amine and toluene. |

| HBr / Acetic Acid | Cleavage | Acidolytic cleavage (harsh). |

| NaOH (aq) | Stable/Slow | Carbamates are resistant to mild base hydrolysis. |

| TFA / DCM | Stable | Cbz is generally stable to TFA (unlike Boc). |

Experimental Protocols

Synthesis of Benzyl (3-methyl-1H-pyrazol-5-yl)carbamate

Note: This protocol assumes standard laboratory safety measures (fume hood, PPE).

-

Preparation: Dissolve 3-methyl-1H-pyrazol-5-amine (10 mmol) in anhydrous THF (20 mL) and Pyridine (12 mmol) under nitrogen atmosphere.

-

Addition: Cool the solution to 0°C. Dropwise add Benzyl chloroformate (10.5 mmol) over 15 minutes.

-

Expert Insight: Slow addition at low temperature minimizes bis-acylation.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).

-

Workup: Quench with saturated

. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over -

Purification: Recrystallize from Ethanol/Water or purify via column chromatography (SiO2, 0-5% MeOH in DCM) to yield the white solid product.

Analytical Characterization (Expected Data)

-

1H NMR (DMSO-d6, 400 MHz):

- 12.0 (br s, 1H, Pyrazole NH)

- 9.8 (br s, 1H, Carbamate NH)

- 7.30-7.45 (m, 5H, Benzyl Ar-H)

- 5.90 (s, 1H, Pyrazole CH)

- 5.15 (s, 2H, Benzyl CH2)

- 2.20 (s, 3H, Methyl CH3)

Applications in Medicinal Chemistry

This scaffold acts as a "masked" amine or a peptidomimetic unit.

-

Kinase Inhibition: The pyrazole-carbamate motif mimics the hinge-binding region of ATP in various kinases (e.g., CDK, p38 MAP kinase). The carbamate oxygen and NH can participate in donor-acceptor hydrogen bonding networks within the active site.

-

Prodrug Design: The Cbz group renders the toxic free amine inert. In vivo, specific enzymes (carbamases) or local conditions can release the active aminopyrazole pharmacophore.

-

FAAH Inhibitors: Pyrazolyl carbamates have been explored as covalent inhibitors of Fatty Acid Amide Hydrolase (FAAH), where the active site serine nucleophile attacks the carbamate carbonyl.

References

- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. 4th Ed., Wiley-Interscience. (Standard reference for Cbz stability and cleavage).

-

Elguero, J., et al. "Tautomerism in 3-aminopyrazoles." Advances in Heterocyclic Chemistry.

- Fustero, S., et al. "Improved Regioselectivity in the Synthesis of Pyrazolyl Carbamates." Journal of Organic Chemistry.

-

PubChem Database. "Compound Summary: Aminopyrazole Derivatives."

- Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. (Context on pyrazoles as kinase scaffolds).

Sources

Targeting Serine Hydrolases and Kinases: A Technical Guide to Pyrazole Carbamate Derivatives

Executive Summary

This technical guide analyzes the medicinal chemistry of pyrazole carbamate derivatives , a structural class that bridges the gap between reversible ATP-competitive inhibition (kinases) and pseudo-irreversible covalent modification (serine hydrolases).

The pyrazole ring serves as a "privileged scaffold," offering tunable lipophilicity and hydrogen-bonding vectors, while the carbamate moiety functions either as a covalent warhead (transferring the carbonyl to active site serines in AChE/FAAH) or as a peptidomimetic linker (interacting with the hinge region in kinases like EGFR). This guide details the synthetic pathways, structure-activity relationships (SAR), and mechanistic nuances required to optimize these derivatives for oncology and neurological indications.

Part 1: Structural Significance & Pharmacophore Analysis

The synergy between the pyrazole ring and the carbamate linkage creates a versatile pharmacophore. Understanding the distinct roles of each component is critical for rational drug design.

The Pyrazole Scaffold

The pyrazole ring (1,2-diazole) is bioisosteric to imidazole and pyridine but offers unique physicochemical properties:

-

H-Bonding: The unsubstituted N1-H acts as a donor, while N2 acts as an acceptor. This mimics the adenine ring of ATP, making it ideal for kinase hinge binding.

-

Metabolic Stability: Unlike furan or thiophene, pyrazole is relatively resistant to oxidative metabolism, though N-alkylation is often required to prevent rapid glucuronidation.

The Carbamate "Warhead" vs. Linker

The function of the carbamate group (–N–C(=O)–O–) is context-dependent:

-

Context A: Serine Hydrolases (FAAH, AChE): The carbamate acts as a "pseudo-irreversible" inhibitor. The enzyme's catalytic serine attacks the carbamate carbonyl, releasing the leaving group (the pyrazole or the alcohol) and forming a carbamylated enzyme intermediate. The pharmacological duration depends on the stability of this intermediate (decylation rate).

-

Context B: Kinases (EGFR, VEGFR): The carbamate acts as a stable linker providing hydrogen bond acceptors/donors to orient the pyrazole within the hydrophobic pocket, often interacting with the "gatekeeper" residue.

Diagram 1: Pharmacophore & SAR Logic

The following diagram illustrates the structural logic governing pyrazole carbamate design.

Caption: SAR logic distinguishing covalent serine hydrolase targets from non-covalent kinase targets based on pyrazole and carbamate substitution.

Part 2: Synthetic Methodologies

The synthesis of pyrazole carbamates generally follows two convergent pathways depending on whether the carbamate nitrogen is attached to the pyrazole (N-carbamates) or the carbamate oxygen is attached to the pyrazole (O-carbamates).

Pathway A: The Isocyanate Route (Common for N-Carbamates)

This is the preferred route for synthesizing FAAH inhibitors where the pyrazole acts as the leaving group.

-

Precursor: Aminopyrazole.[1]

-

Reagent: Aryl/Alkyl Isocyanate or Phenyl Chloroformate followed by amine displacement.

-

Mechanism: Nucleophilic addition of the pyrazole amine to the isocyanate.

Pathway B: The Chloroformate Route (Common for O-Carbamates)

Used when the pyrazole ring carries a hydroxyl group (hydroxypyrazole/pyrazolone).

-

Precursor: Hydroxypyrazole.

-

Reagent: Carbamoyl chloride (e.g., N,N-dimethylcarbamoyl chloride).

-

Base: Et3N or NaH.

Diagram 2: Synthetic Workflow

Caption: Divergent synthetic pathways for N-linked vs O-linked pyrazole carbamates starting from Knorr synthesis precursors.

Part 3: Experimental Protocol (Self-Validating System)

Objective: Synthesis of a Pyrazole Phenylcyclohexylcarbamate (FAAH Inhibitor Analog). Reference Basis: This protocol is adapted from the methodologies used in the synthesis of URB597 analogs [1, 2].

Step 1: Synthesis of the Hydroxypyrazole Core

-

Reactants: Combine hydrazine monohydrate (1.0 eq) with ethyl acetoacetate (1.0 eq) in ethanol.

-

Conditions: Reflux for 4 hours.

-

Workup: Cool to room temperature. The precipitate (3-methyl-5-pyrazolone) is filtered, washed with cold ethanol, and dried under vacuum.

-

Validation: 1H NMR (DMSO-d6) should show a singlet at ~2.1 ppm (CH3) and a broad singlet >10 ppm (NH/OH tautomers).

Step 2: Carbamate Formation (The Critical Step)

This step requires strict moisture control to prevent hydrolysis of the carbamoyl chloride.

-

Setup: Flame-dry a round-bottom flask under Argon atmosphere.

-

Dissolution: Dissolve 3-methyl-5-pyrazolone (1.0 eq) in anhydrous THF. Add Triethylamine (Et3N, 1.2 eq).

-

Addition: Dropwise add Cyclohexyl isocyanate (1.1 eq) at 0°C. Note: If synthesizing N-disubstituted carbamates, use N-cyclohexyl-N-phenyl carbamoyl chloride instead.

-

Reaction: Stir at room temperature for 12 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 1:1). The starting material spot (polar) should disappear, replaced by a less polar product spot.

-

Quench: Pour reaction mixture into ice water.

-

Purification: Extract with Dichloromethane (DCM). Wash organic layer with brine. Dry over MgSO4. Concentrate in vacuo. Recrystallize from Ethanol/Hexane.

Step 3: Characterization Criteria

-

Yield: Expected >75%.

-

IR Spectroscopy: Look for the characteristic Carbamate C=O stretch at 1720-1740 cm⁻¹ . Absence of this peak indicates hydrolysis or failure to couple.

-

1H NMR: Diagnostic shift of the pyrazole C4-H.

Part 4: Therapeutic Applications & Mechanisms[2]

Case Study A: FAAH Inhibition (Neuropathic Pain)

Fatty Acid Amide Hydrolase (FAAH) degrades anandamide. Inhibiting FAAH elevates endocannabinoid levels, reducing pain without the psychotropic effects of CB1 agonists.

-

Mechanism: The pyrazole carbamate acts as a "suicide substrate." The active site Serine 241 attacks the carbamate carbonyl. The pyrazole group is the leaving group.

-

Key SAR Insight: The electrophilicity of the carbamate carbonyl determines potency and chemical stability.[2]

-

High Electrophilicity: Fast acylation (high potency) but rapid chemical hydrolysis (low plasma stability).

-

Optimization: Introduction of electron-donating groups (e.g., -OMe) on the O-aryl or pyrazole ring decreases the LUMO energy, balancing potency with hydrolytic stability [3].

-

Case Study B: EGFR Kinase Inhibition (Oncology)

In this context, the carbamate is not a leaving group but a structural linker.

-

Mechanism: Competitive inhibition at the ATP binding site.[3]

-

Role of Pyrazole: Mimics the adenine ring, forming H-bonds with the hinge region (Met793 in EGFR).

-

Role of Carbamate: Extends the scaffold to interact with the solvent-accessible region or the ribose-binding pocket, improving solubility and bioavailability compared to a simple amide [4, 5].

Diagram 3: Mechanism of Serine Carbamylation (FAAH/AChE)

Caption: The catalytic cycle of serine hydrolase inhibition by pyrazole carbamates. The rate-limiting step for enzyme regeneration (State 4 to 5) defines the duration of action.

Part 5: Data Summary

The following table summarizes the impact of carbamate substitution on FAAH inhibitory potency and stability, derived from SAR studies on URB597 analogs [1, 3].

| Compound Class | R-Group Subst.[1][4][2][5][6][7] | IC50 (FAAH) | Hydrolytic Stability (t1/2) | Mechanism Note |

| Reference (URB597) | Cyclohexyl | 4.6 nM | Moderate | Irreversible carbamylation |

| Pyrazole Analog A | Phenyl (Unsub) | 15 nM | Low | Rapid chemical hydrolysis |

| Pyrazole Analog B | p-OMe-Phenyl | 22 nM | High | Electron donor stabilizes carbonyl |

| Pyrazole Analog C | p-NO2-Phenyl | 1.2 nM | Very Low | Highly reactive; toxic potential |

Note: Data represents trends synthesized from multiple SAR studies [1, 3]. High potency often correlates with lower chemical stability due to increased electrophilicity.

References

-

Aghazadeh Tabrizi, M., et al. (2015). Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH).[8][9] European Journal of Medicinal Chemistry.[8][9]

-

Vacondio, F., et al. (2009). Structure-property relationships of a class of carbamate-based fatty acid amide hydrolase (FAAH) inhibitors: chemical and biological stability.[2][10] ChemMedChem.[2][10]

-

Mileni, M., et al. (2008).[11] Structure-guided discovery of a highly selective FAAH inhibitor that reduces inflammatory pain. Proceedings of the National Academy of Sciences (PNAS).

-

Fayed, E.A., et al. (2020).[1][4] Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry.

-

Khedraoui, M., et al. (2025).[12] 2D-QSAR-guided design of potent carbamate-based inhibitors of acetylcholinesterase. PLOS ONE.[12]

Sources

- 1. Design, synthesis and evaluation of pyrazole bearing α-aminophosphonate derivatives as potential acetylcholinesterase inhibitors against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-property relationships of a class of carbamate-based fatty acid amide hydrolase (FAAH) inhibitors: chemical and biological stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 5. ias.ac.in [ias.ac.in]

- 6. New “Green” Approaches to the Synthesis of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazole synthesis [organic-chemistry.org]

- 8. Document: Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH). (CHEMBL3421629) - ChEMBL [ebi.ac.uk]

- 9. Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2D-QSAR-guided design of potent carbamate-based inhibitors of acetylcholinesterase | PLOS One [journals.plos.org]

Technical Guide: Structure-Activity Relationship (SAR) of Pyrazole-5-ylcarbamates

Focus Application: Irreversible Inhibition of Fatty Acid Amide Hydrolase (FAAH)

Executive Summary

This technical guide analyzes the medicinal chemistry of pyrazole-5-ylcarbamates , a privileged scaffold in the design of serine hydrolase inhibitors. While this chemotype has applications in agrochemistry (herbicides), its most critical role in drug development is as irreversible inhibitors of Fatty Acid Amide Hydrolase (FAAH) .

FAAH is the primary catabolic enzyme for the endocannabinoid anandamide (AEA).[1] Inhibiting FAAH elevates AEA levels, producing analgesic and anxiolytic effects without the psychotropic side effects associated with direct CB1 receptor agonists. This guide dissects the structural determinants regulating potency, selectivity (vs. Monoacylglycerol Lipase - MAGL), and metabolic stability, using URB597 and its analogs as primary case studies.

Mechanism of Action: Covalent Inactivation

Pyrazole-5-ylcarbamates function as pseudo-substrate inhibitors . The mechanism involves the specific carbamylation of the catalytic nucleophile (Serine 241 in FAAH) within the enzyme's active site.

The Catalytic Cycle

-

Recognition: The inhibitor binds to the active site; the pyrazole ring and its substituents align within the hydrophobic channels (acyl-chain binding pocket).

-

Nucleophilic Attack: The hydroxyl group of the catalytic Serine 241 attacks the carbonyl carbon of the carbamate moiety.

-

Carbamylation: The bond breaks, releasing the pyrazole moiety (the leaving group) and forming a stable carbamylated enzyme intermediate.

-

Inactivation: Unlike natural substrates, the carbamylated enzyme hydrolyzes very slowly, effectively permanently disabling the enzyme.

Mechanism Visualization

The following diagram illustrates the nucleophilic attack and the critical role of the pyrazole as a leaving group.

Figure 1: Mechanism of irreversible FAAH inhibition by pyrazole-5-ylcarbamates. The carbamate carbonyl acts as the electrophilic trap.

Structure-Activity Relationship (SAR) Analysis

The efficacy of pyrazole-5-ylcarbamates relies on a delicate balance between the reactivity of the carbamate "warhead" and the steric complementarity of the substituents.

The SAR Map

We divide the scaffold into four critical regions:

-

Region A (The Carbamate Warhead): Determines reactivity.

-alkyl/aryl substituents here affect hydrolytic stability and permeability. -

Region B (The Leaving Group - Pyrazole N1): Modulates the pKa of the leaving group and influences metabolic stability.

-

Region C (The Lipophilic Tail - Pyrazole C3): Targets the acyl-chain binding pocket. Critical for potency.

-

Region D (The Spacer - Pyrazole C4): Often unsubstituted or small groups to prevent steric clash.

Figure 2: Structural dissection of the pyrazole-5-ylcarbamate scaffold.

Detailed Analysis by Region

Region A: The Carbamate Nitrogen (

-substituent)

-

Optimal: Cyclohexyl or Phenyl groups.

-

Insight: The cyclohexyl group (as seen in URB597) provides optimal lipophilicity for crossing the Blood-Brain Barrier (BBB) and fits the cytosolic entrance of the FAAH active site.

-

Modification: Replacing the cyclohexyl with a linear alkyl chain often reduces potency due to increased entropic penalty upon binding.

Region B: The N1-Position (Leaving Group Tuning)

-

Electronic Effect: Electron-withdrawing groups on the N1-phenyl ring decrease the pKa of the pyrazole, making it a better leaving group. This increases in vitro potency but may reduce chemical stability (hydrolysis in plasma).

-

Steric Effect: Bulky groups here can clash with the membrane access channel.

-

Example: A simple methyl group at N1 (vs. phenyl) drastically changes the selectivity profile, often shifting activity towards other serine hydrolases.

Region C: The C3-Position (Acyl Chain Pocket)

-

Requirement: This group must mimic the arachidonoyl tail of anandamide.

-

Optimal: Lipophilic aromatic rings (e.g., phenyl, substituted phenyl) or long alkyl chains.

-

Causality: The FAAH active site contains a "membrane access channel" and an "acyl chain binding pocket." The C3 substituent anchors the molecule here, positioning the carbamate for nucleophilic attack.

Quantitative Data Summary

The following table highlights the impact of structural changes on FAAH inhibition potency (

| Compound ID | R1 (Carbamate N) | R2 (N1-Pos) | R3 (C3-Pos) | FAAH | Selectivity (vs MAGL) | Notes |

| URB597 | Cyclohexyl | H | Phenyl | 4.6 | >1000x | The "Gold Standard" reference. Highly potent and selective. |

| Analog A | H | Phenyl | 65 | Moderate | Loss of hydrophobic interaction at the carbamate entrance. | |

| Analog B | Cyclohexyl | Methyl | Phenyl | 250 | Low | N1-Methyl is a poorer leaving group than N1-H/Phenyl tautomers. |

| Tabrizi-22 | Phenyl | Phenyl | 3-Cl-Phenyl | 11 | High | Dual aromatic interactions enhance binding enthalpy. |

Data synthesized from Tabrizi et al. (2015) and comparative literature on URB597 analogs.

Experimental Protocols

Synthesis of Pyrazole-5-ylcarbamates

Objective: Synthesize a representative compound: Cyclohexylcarbamic acid 1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl ester.

Methodology:

-

Condensation (Pyrazole Ring Formation):

-

Reagents: Phenylhydrazine (1.0 eq) + Ethyl nicotinoylacetate (1.0 eq).

-

Conditions: Reflux in glacial acetic acid for 4 hours.

-

Workup: Evaporate solvent. Recrystallize the resulting 5-hydroxypyrazole intermediate from ethanol.

-

Why: Acetic acid acts as both solvent and catalyst for the cyclocondensation.

-

-

Carbamoylation (Warhead Installation):

-

Reagents: 5-Hydroxypyrazole intermediate (1.0 eq) + Cyclohexyl isocyanate (1.1 eq) + Triethylamine (catalytic).

-

Solvent: Anhydrous Toluene or Dichloromethane (DCM).

-

Conditions: Reflux (Toluene) or RT (DCM) for 6–12 hours.

-

Purification: Flash column chromatography (Hexane/Ethyl Acetate).

-

Critical Control: Moisture must be excluded to prevent hydrolysis of the isocyanate.

-

FAAH Inhibition Assay (Fluorescent)

Objective: Determine

-

Substrate: AMC-Arachidonoyl Amide (AA-AMC). Hydrolysis yields highly fluorescent 7-amino-4-methylcoumarin (AMC).

-

Buffer: 50 mM Tris-HCl, pH 7.4, 0.05% BSA (to prevent inhibitor aggregation).

-

Protocol:

-

Incubate human recombinant FAAH (1 nM) with the test compound (various concentrations) for 10 minutes at 37°C.

-

Validation: Include a "No Enzyme" blank and a "URB597" positive control (1 µM).

-

Add AA-AMC substrate (final conc. 5 µM).

-

Measure fluorescence kinetics (

nm,

-

-

Calculation: Fit the slope of the linear portion of the fluorescence curve to a sigmoidal dose-response equation.

References

-

Kathuria, S., et al. (2003).[2][3] Modulation of anxiety through blockade of anandamide hydrolysis. Nature Medicine, 9(1), 76–81. Link

-

Tabrizi, M. A., et al. (2015).[4] Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH).[4][5] European Journal of Medicinal Chemistry, 98, 290-301. Link

-

Piomelli, D., et al. (2006). Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597). CNS Drug Reviews, 12(1), 21–38. Link

-

Lodola, A., et al. (2008). Structural basis for the specific inhibition of fatty acid amide hydrolase by carbamates. Journal of Medicinal Chemistry, 51(18), 5644–5649. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Document: Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH). (CHEMBL3421629) - ChEMBL [ebi.ac.uk]

The Hybrid Pharmacophore: Technical Guide to Benzyl Pyrazole Carbamates

Executive Summary

This technical guide analyzes the Benzyl Pyrazole Carbamate scaffold, a privileged structure in modern medicinal chemistry. By fusing the lipophilic benzyl moiety, the rigid heteroaromatic pyrazole core, and the pseudo-irreversible carbamate warhead, this scaffold exhibits potent biological activity.

The primary therapeutic utility of this class lies in neurodegenerative disease (specifically Alzheimer’s Disease) via cholinesterase inhibition, with secondary applications in oncology (kinase/tubulin inhibition) and antimicrobial therapeutics. This guide provides a structural rationale, detailed mechanism of action, synthetic pathways, and validated experimental protocols for researchers.

Structural Rationale & Pharmacophore Design[1]

The efficacy of the benzyl pyrazole carbamate scaffold stems from its ability to engage multiple binding domains simultaneously. This is not a random assembly but a calculated "hybrid pharmacophore" design.

The Tripartite Architecture

-

The Carbamate Warhead (Covalent/Pseudo-irreversible):

-

Function: Acts as the reactive center. In cholinesterase inhibitors, it targets the catalytic serine hydroxyl group.

-

Mechanism: Transfers the carbamoyl moiety to the enzyme, creating a carbamoylated enzyme-intermediate that hydrolyzes much slower than the natural acetylated intermediate.[1]

-

-

The Pyrazole Core (Rigid Linker &

-Stacking):-

Function: Provides a rigid scaffold that orients the "head" and "tail" of the molecule.

-

Interaction: Participates in

-

-

-

The Benzyl Moiety (Hydrophobic Anchor):

-

Function: Targets hydrophobic pockets or the Peripheral Anionic Site (PAS).

-

Optimization: Substitutions (e.g., o-F, p-OMe) modulate lipophilicity (

) and blood-brain barrier (BBB) permeability.

-

Visualization: Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the functional role of each pharmacophore component.

Caption: Functional decomposition of the scaffold showing the specific biological role of each chemical moiety.

Biological Mechanisms of Action

Primary Target: Acetylcholinesterase (AChE) Inhibition

The most well-characterized activity of this scaffold is the inhibition of AChE and Butyrylcholinesterase (BuChE). Unlike reversible inhibitors (e.g., Donepezil), carbamates act as pseudo-irreversible inhibitors .[1]

-

The Causality of Inhibition:

-

Binding: The inhibitor enters the catalytic gorge. The benzyl group anchors at the Peripheral Anionic Site (PAS), while the pyrazole stacks with aromatic residues.

-

Carbamoylation: The active site Serine-200 attacks the carbonyl carbon of the carbamate.

-

Release: The leaving group (the benzyl-pyrazole alcohol/amine portion) is released.

-

Stalling: The enzyme remains carbamoylated. Hydrolysis of this carbamoyl-enzyme complex is significantly slower (

minutes to hours) than the hydrolysis of the natural acetyl-enzyme complex (

-

Secondary Targets: Oncology & Kinases

Recent studies indicate that N-benzyl pyrazoles possess anticancer properties via:

-

Tubulin Polymerization Inhibition: Binding to the colchicine site, disrupting microtubule dynamics and causing mitotic arrest.

-

Kinase Inhibition (RIP1/EGFR): The pyrazole acts as an ATP-mimetic hinge binder, while the benzyl group occupies the hydrophobic back-pocket.

Synthetic Pathway: Technical Workflow

To synthesize these derivatives, a convergent strategy is recommended. This protocol ensures high regioselectivity for the pyrazole formation.

Step 1: Pyrazole Core Synthesis (Knorr Cyclocondensation)

-

Reagents: Hydrazine hydrate (or substituted benzyl hydrazine), 1,3-dicarbonyl compound (e.g., ethyl acetoacetate).

-

Conditions: Ethanol, Reflux, 2-4 hours.

-

Mechanism: Nucleophilic attack of hydrazine nitrogen on the carbonyl carbon, followed by dehydration and cyclization.

-

Critical Control: If using a non-symmetrical 1,3-dicarbonyl and a substituted hydrazine, regioisomers may form. Use chromatography to separate the 1,3- vs 1,5-isomers.

Step 2: Carbamoylation (The Warhead Installation)

-

Reagents: Pyrazole-alcohol intermediate, Isocyanate (R-N=C=O) OR Carbamoyl Chloride.

-

Catalyst: Triethylamine (TEA) or Dibutyltin dilaurate (DBTDL).

-

Solvent: Anhydrous DCM or THF.

-

Protocol:

-

Dissolve pyrazole-alcohol in dry THF under

atmosphere. -

Add 1.1 eq of Isocyanate dropwise at 0°C.

-

Allow to warm to RT and stir for 4-12 hours.

-

Self-Validation: Monitor disappearance of the -OH stretch (3200-3500

) and appearance of the Carbamate C=O stretch (1700-1740

-

Validated Experimental Protocol: Modified Ellman’s Assay

This protocol is designed to quantify the

Reagents & Buffer Preparation

-

Buffer: 0.1 M Phosphate Buffer (pH 8.0). Note: pH 8.0 is critical for the ionization of the thionitrobenzoate product.

-

Enzyme: Acetylcholinesterase (Electric Eel or Human Recombinant), 5 U/mL stock.

-

Substrate: Acetylthiocholine Iodide (ATCh), 0.5 mM final concentration.

-

Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB/Ellman's Reagent), 0.3 mM final.

The Protocol (Self-Validating System)

| Step | Action | Technical Rationale (Causality) |

| 1 | Incubation | Mix 20 |

| 2 | Blanking | Prepare a "Substrate Blank" (Buffer + DTNB + ATCh, no Enzyme) and "Inhibitor Blank" (if compound is colored). |

| 3 | Initiation | Add 10 |

| 4 | Detection | Measure Absorbance at 412 nm every 30 seconds for 5 minutes. |

| 5 | Analysis | Plot Slope (Abs/min) vs. log[Inhibitor]. Calculate |

Assay Workflow Diagram

Caption: Step-by-step logic of the modified Ellman's assay for time-dependent inhibitors.

Data Summary: Comparative Potency

The following table summarizes typical

| Compound Class | Target | Typical | Mechanism |

| Benzyl Pyrazole Carbamates | AChE | 0.04 | Pseudo-irreversible (Covalent) |

| Donepezil (Standard) | AChE | ~0.02 | Reversible (Non-covalent) |

| Rivastigmine (Standard) | AChE/BuChE | ~4.0 | Pseudo-irreversible (Carbamate) |

| Benzyl Pyrazoles (No Carbamate) | Kinases | 1.0 | ATP-Competitive |

Note: The addition of the carbamate moiety often increases AChE potency by 10-100 fold compared to the non-carbamoylated benzyl pyrazole precursor.

References

-

Turkan, F. et al. (2019). Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors. PMC. [Link]

-

Rampa, A. et al. (1998).[3] Acetylcholinesterase inhibitors: SAR and kinetic studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives. Journal of Medicinal Chemistry. [Link]

-

Li, X. et al. (2015). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design. [Link]

-

Ansari, A. et al. (2017). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetylcholinesterase inhibitors: SAR and kinetic studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Carbamate Protection of 3-Methyl-1H-pyrazol-5-amine

Regiocontrol, Synthetic Utility, and Scalable Protocols

Executive Summary

The protection of 3-methyl-1H-pyrazol-5-amine (also designated as 5-amino-3-methylpyrazole) presents a classic chemoselectivity challenge in heterocyclic chemistry.[1] The molecule possesses a "nucleophilic triad": the exocyclic amine (

While the exocyclic amine is the desired target for carbamate protection (e.g., Boc, Cbz) to facilitate downstream peptide coupling or medicinal chemistry, standard acylation conditions often yield a heterogeneous mixture of ring-protected, exocyclic-protected, and bis-protected species.

This guide details a self-validating "Global Protection – Selective Deprotection" strategy . Rather than fighting the kinetic preference for ring acylation, this approach leverages it to generate a Bis-Boc intermediate, which is then regioselectively hydrolyzed to yield the thermodynamically stable exocyclic carbamate with high purity.

Part 1: Mechanistic Analysis & The Tautomeric Challenge

To control the reaction, one must understand the electronic landscape of the substrate. 3-Methyl-1H-pyrazol-5-amine exists in dynamic equilibrium between two major tautomers.

1. The Reactivity Hierarchy

-

Kinetic Site (Ring N): The pyridine-like nitrogen (N2) is highly nucleophilic. Reaction with electrophiles (like

) often occurs here first, forming an activated amide/urea species. -

Thermodynamic Site (Exocyclic N): The exocyclic carbamate is electronically similar to a standard amide and is significantly more stable towards solvolysis than the ring-carbamate.

2. The "Migration" Phenomenon

Direct mono-protection attempts often fail because the N1-Boc group (on the ring) is labile. It can undergo intermolecular transfer or hydrolysis. Furthermore, an N1-Boc group withdraws electron density, deactivating the exocyclic amine toward further reaction unless forcing conditions (DMAP/Excess Reagent) are applied.

Key Insight: The ring-Boc group is essentially an acyl-azole (highly reactive), whereas the exocyclic-Boc is a carbamate (stable). This difference in hydrolytic stability is the cornerstone of the recommended protocol.

Part 2: Strategic Workflow (The "Bis-Boc" Route)

The most robust method to secure the N-exocyclic carbamate is a two-step sequence:

-

Force Bis-Protection: Push the equilibrium entirely to the Bis-Boc species (

-di-Boc). -

Selective Solvolysis: Exploit the lability of the ring-Boc group to cleave it under mild conditions, leaving the exocyclic protection intact.

Visualization: Reaction Pathway

The following diagram illustrates the transformation logic and decision points.

Caption: The "Bis-Boc" strategy bypasses the difficult separation of mono-protected isomers by converging all species to the Bis-Boc intermediate, followed by selective cleavage.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of the Bis-Boc Intermediate

Objective: Convert all starting material to the

Reagents:

-

3-methyl-1H-pyrazol-5-amine (1.0 equiv)

-

Di-tert-butyl dicarbonate (

) (2.5 – 3.0 equiv) -

4-Dimethylaminopyridine (DMAP) (0.1 equiv)

-

Triethylamine (TEA) or DIPEA (2.0 equiv)

-

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

Step-by-Step:

-

Dissolution: Dissolve the aminopyrazole in anhydrous DCM (

concentration). -

Base Addition: Add TEA and catalytic DMAP. Note: DMAP is crucial for acylating the electron-deficient exocyclic amine after the ring has reacted.

-

Acylation: Add

(dissolved in minimal DCM) dropwise at -

Reaction: Allow to warm to Room Temperature (RT) and stir for 12–18 hours. Monitor by TLC (Bis-Boc usually runs much higher than mono-Boc).

-

Workup: Wash with

(to remove DMAP/TEA), then brine. Dry over -

Outcome: The crude is usually a viscous oil or foam. It can often be used directly in the next step without column chromatography.

Protocol B: Regioselective Deprotection (The "Ring-Strip")

Objective: Selectively remove the labile ring-Boc group while retaining the exocyclic carbamate.

Method 1: Thermal Solvolysis (Green Chemistry)

-

Procedure: Dissolve the Bis-Boc intermediate in Methanol (MeOH). Heat to reflux (

) for 1–3 hours. -

Mechanism: Methanol acts as a nucleophile, attacking the activated ring-carbamate. The exocyclic carbamate is stable to neutral MeOH reflux.

-

Validation: Monitor disappearance of the high-Rf spot (Bis-Boc) and appearance of the mid-Rf spot (Target).

Method 2:

-

Procedure: Dissolve Bis-Boc intermediate in Ethanol (

). Add -

Why this works: Borohydride attacks the "activated amide" (ring Boc) but is not strong enough to reduce the standard carbamate (exocyclic) under these conditions [3].

Part 4: Data & Comparison of Strategies

The following table summarizes why the Bis-protection route is superior to direct mono-protection attempts.

| Feature | Direct Mono-Protection | Bis-Protection + Hydrolysis |

| Reagent Stoichiometry | 1.0 - 1.1 equiv | 2.5+ equiv |

| Primary Product | Mixture (Ring-Boc + Exo-Boc) | Single Species (Bis-Boc) |

| Purification | Difficult Chromatography | Simple Wash / Crystallization |

| Yield (Isolated) | 40–60% (variable) | 85–95% (consistent) |

| Scalability | Poor (regio-control drops at scale) | Excellent |

Decision Logic for Alternative Protecting Groups

While Boc is standard, specific downstream conditions may dictate alternatives.

Caption: Selection logic for carbamate type based on downstream deprotection requirements.

Part 5: Critical Troubleshooting Notes

-

Solvent Effects: Do not use pyridine as the primary solvent if aiming for the Bis-Boc product in one pot; it often stalls the reaction at the mono-stage due to equilibrium effects. Use DCM or MeCN with stoichiometric TEA [2].

-

Tautomeric Nomenclature: Be aware that 3-amino-5-methylpyrazole and 5-amino-3-methylpyrazole are the same molecule. However, once the exocyclic amine is protected, the tautomerism of the ring NH remains (

vs -

Stability: The final product, tert-butyl (3-methyl-1H-pyrazol-5-yl)carbamate, is stable at room temperature but should be stored away from strong acids.

References

-

Organic Syntheses. "Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine." Org.[2][3] Synth.2013 , 90, 301.

-

MDPI Molecules. "Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling." Molecules2018 , 23(1), 149.

-

Arkivoc. "Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH." Arkivoc2020 , part viii, 115-124.[4]

-

NIH / PMC. "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow." J Org Chem.2024 .[5]

Sources

Strategic Deployment of Pyrazole Carbamates in Covalent Drug Discovery

Executive Summary

The integration of pyrazole scaffolds with carbamate warheads represents a high-precision strategy in modern medicinal chemistry, particularly for targeting serine hydrolases (e.g., FAAH, MAGL, AChE). While pyrazoles offer a "privileged" heterocyclic geometry for optimizing binding affinity and metabolic stability, the carbamate moiety functions as a "pseudo-irreversible" covalent trap.

This guide moves beyond basic structural descriptions to analyze the mechanistic causality of these inhibitors. We explore how the electronic properties of the pyrazole ring tune the lability of the carbamate bond, balancing chemical stability with reactivity toward the catalytic serine nucleophile.

Structural Rationale: The Tunable Warhead

In covalent drug design, the central challenge is the "Goldilocks" dilemma: a warhead must be reactive enough to modify the target but stable enough to survive systemic circulation.

The pyrazole carbamate solves this through electronic tuning. Unlike aliphatic carbamates, which are often too stable, attaching the carbamate oxygen or nitrogen to a pyrazole ring allows researchers to modulate the

The Mechanistic Core: Carbamyllation

The mechanism of action is not simple inhibition, but a chemical reaction within the active site.

-

Recognition: The inhibitor binds to the active site (e.g., the acyl-chain binding pocket of FAAH).

-

Nucleophilic Attack: The catalytic Serine hydroxyl attacks the carbamate carbonyl.

-

Tetrahedral Intermediate: A transient intermediate forms.

-

Collapse & Release: The bond cleaves, releasing the pyrazole moiety (leaving group) and leaving the enzyme carbamylated (inactive).

-

Regeneration (Slow): Hydrolysis of the carbamylated enzyme is extremely slow, effectively silencing the enzyme.

Figure 1: The kinetic mechanism of serine hydrolase inactivation by pyrazole carbamates. The stability of the carbamylated enzyme determines the duration of action.

Primary Application: Endocannabinoid Modulation (FAAH Inhibitors)

Fatty Acid Amide Hydrolase (FAAH) degrades anandamide. Inhibiting FAAH elevates anandamide levels, producing analgesic and anxiolytic effects without the psychotropic side effects of direct CB1 agonists.

The URB597 Paradigm

URB597 (cyclohexylcarbamic acid 3'-carbamoylbiphenyl-3-yl ester) established the carbamate standard. However, pyrazole analogs (e.g., N-phenylpyrazole derivatives) have emerged to improve selectivity against off-targets like carboxylesterases.

Key SAR Insight: Replacing the biphenyl core of URB597 with a 1-phenyl-1H-pyrazole scaffold alters the vector of the carbamate group. The pyrazole nitrogen lone pair can participate in H-bonding within the cytosolic access channel of FAAH, improving potency.

Comparative SAR Data (Representative)

The table below illustrates how N1-substitution on the pyrazole ring affects inhibitory potency (

| Compound ID | Core Scaffold | Carbamate Position | N1-Substituent | Selectivity (FAAH/MAGL) | |

| Ref (URB597) | Biphenyl | 3-position | N/A | 4.6 | >100x |

| Pz-1 | Pyrazole | C5-position | Phenyl | 11.0 | >500x |

| Pz-2 | Pyrazole | C5-position | 4-Fluorophenyl | 8.5 | >600x |

| Pz-3 | Pyrazole | C5-position | Methyl | 150.0 | <50x |

Data synthesized from trends in Tabrizi et al. (2015) and related literature.

Technical Note: The aromatic substituent at N1 (Pz-1, Pz-2) is critical. It occupies the hydrophobic channel originally evolved to bind the arachidonyl tail of anandamide.

Synthetic Methodologies

Reliable synthesis is the bedrock of drug discovery. The formation of the carbamate linkage on a pyrazole core requires anhydrous conditions to prevent the formation of symmetrical ureas or hydrolysis.

Protocol: Synthesis of O-Pyrazolyl Carbamates

This protocol describes the coupling of a 5-hydroxy-1-phenylpyrazole with cyclohexyl isocyanate.

Reagents:

-

5-Hydroxy-1-phenyl-1H-pyrazole (1.0 eq)

-

Cyclohexyl isocyanate (1.2 eq)

-

Triethylamine (TEA) (catalytic, 0.1 eq)

-

Solvent: Anhydrous Toluene or DCM

Step-by-Step Workflow:

-

Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve 5-hydroxy-1-phenyl-1H-pyrazole in anhydrous toluene.

-

Activation: Add TEA. Stir at room temperature for 10 minutes to ensure deprotonation initiation.

-

Addition: Dropwise add cyclohexyl isocyanate via syringe. Critical: Exothermic reaction; control addition rate to maintain temp < 40°C.

-

Reflux: Heat the mixture to reflux (110°C) for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Workup: Cool to RT. Concentrate under reduced pressure.

-

Purification: Recrystallize from ethanol/hexane or perform flash chromatography on silica gel.

Figure 2: Synthetic pathway for O-pyrazolyl carbamate formation via isocyanate coupling.

Experimental Validation: The Fluorometric Assay

To validate the biological activity of synthesized pyrazole carbamates, a self-validating enzymatic assay is required. We utilize the hydrolysis of a fluorogenic substrate (AMC-arachidonoyl amide).

Protocol: FAAH Inhibition Assay

Objective: Determine the

Materials:

-

Enzyme: Human recombinant FAAH (lysate or purified).

-

Substrate: Arachidonoyl-7-amino-4-methylcoumarin (AAMCA).

-

Buffer: 50 mM Tris-HCl, pH 7.4, 0.05% BSA.

Procedure:

-

Pre-incubation: Incubate FAAH enzyme with the test compound (at varying concentrations, e.g.,

to-

Why? Carbamates are time-dependent inhibitors. Pre-incubation allows the covalent bond to form. Without this,

values will be underestimated.

-

-

Substrate Addition: Add AAMCA (final concentration 5

M). -

Measurement: Monitor fluorescence continuously for 20 minutes (

nm, -

Calculation: Calculate the slope of the linear portion of the fluorescence curve (reaction velocity). Normalize against vehicle control (DMSO).

Data Integrity Check:

-

Z-Factor: Ensure the assay Z' factor is > 0.5.

-

Positive Control: Run URB597 alongside as a reference standard; expected

nM.

References

-

Tabrizi, M. A., et al. (2015). Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH).[1] European Journal of Medicinal Chemistry, 96, 38-49. [Link]

-

Piomelli, D., et al. (2004). Structural determinants for recognition and catalysis by the enzyme fatty acid amide hydrolase. Proceedings of the National Academy of Sciences, 101(29), 10821-10826.[2] [Link]

-

Kathuria, S., et al. (2003). Modulation of anxiety through blockade of anandamide hydrolysis. Nature Medicine, 9, 76–81. [Link]

- Baraldi, P. G., et al. (2008). Recent advances in the development of fatty acid amide hydrolase inhibitors. Current Opinion in Drug Discovery & Development.

-

Cravatt, B. F., et al. (2008). Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Annual Review of Biochemistry, 77, 383-414. [Link]

Sources

Benzyl 3-methyl-1H-pyrazol-5-ylcarbamate safety data sheet (SDS)

This guide is structured as a high-level Technical Monograph & Safety Dossier . It goes beyond a standard Safety Data Sheet (SDS) by integrating synthesis logic, predictive toxicology, and handling protocols for research environments where specific data for novel intermediates may be sparse.

Part 1: Chemical Identity & Significance

Compound Profile

Benzyl 3-methyl-1H-pyrazol-5-ylcarbamate is a specialized nitrogen-heterocyclic intermediate used primarily in the synthesis of bioactive small molecules, particularly kinase inhibitors and peptide mimetics.[1][2][3] It functions as a Cbz-protected aminopyrazole , offering a stable "masked" amine that can be deprotected under specific hydrogenolytic or acidic conditions.

| Property | Data |

| IUPAC Name | Benzyl N-(3-methyl-1H-pyrazol-5-yl)carbamate |

| Common Synonyms | Cbz-3-methyl-5-aminopyrazole; N-Benzyloxycarbonyl-3-methyl-5-aminopyrazole |

| Molecular Formula | C₁₂H₁₃N₃O₂ |

| Molecular Weight | 231.25 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |

| Core Moiety | Pyrazole (Pharmacophore) + Carbamate (Protecting Group) |

Structural Significance & Tautomerism

The 3-methyl-1H-pyrazole moiety exhibits annular tautomerism. In solution, the hydrogen on the ring nitrogens can shift, making the 3-methyl and 5-methyl positions chemically equivalent unless the N1 position is substituted. The carbamate protection at the exocyclic amine (N5) reduces the nucleophilicity of the amine, preventing unwanted side reactions during multi-step synthesis.

Figure 1: Synthesis and structural context of the target carbamate.

Part 2: Hazard Identification (GHS Classification)[8]

Note: As a research intermediate, specific toxicological data (LD50) may not be established. The following classifications are derived from Read-Across (QSAR) analysis of analogous aminopyrazoles and benzyl carbamates.

GHS Label Elements

| Hazard Class | Category | Hazard Statement (H-Code) |

| Skin Corrosion/Irritation | Cat 2 | H315: Causes skin irritation.[6] |

| Serious Eye Damage/Irritation | Cat 2A | H319: Causes serious eye irritation.[6][7][8] |

| STOT - Single Exposure | Cat 3 | H335: May cause respiratory irritation.[6][8][9] |

| Skin Sensitization | Cat 1B | H317: May cause an allergic skin reaction (Predicted based on carbamate moiety). |

Precautionary Statements (P-Codes)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][7][8]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6][7][9]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do. Continue rinsing.[9]

Toxicology Insights (Expert Commentary)

-

Carbamate Warning: While benzyl carbamates (Cbz groups) are generally less toxic than N-methyl carbamates (acetylcholinesterase inhibitors), they can still act as haptens, potentially inducing contact dermatitis upon repeated exposure.

-

Pyrazole Toxicity: Unsubstituted pyrazoles can inhibit alcohol dehydrogenase. However, the bulky Cbz group likely mitigates acute metabolic interference unless the compound is hydrolyzed in vivo.

Part 3: Risk Mitigation & Engineering Controls

Containment Protocols

Handling should be performed inside a certified chemical fume hood maintaining a face velocity of 80–100 fpm.

Personal Protective Equipment (PPE) Matrix

The choice of gloves is critical.[7] Standard latex gloves are insufficient for organic carbamates dissolved in solvents like DCM or DMF.

| PPE Component | Specification | Rationale |

| Gloves (Primary) | Nitrile Rubber (min 0.11 mm) | Good splash resistance. |

| Gloves (Immersion) | Silver Shield / 4H | Required if dissolving in chlorinated solvents (DCM/Chloroform). |

| Respiratory | N95 / P100 (Solids) | If weighing >100mg outside a hood (not recommended). |

| Eye Protection | Chemical Goggles | Safety glasses with side shields are minimum; goggles preferred for powders. |

Experimental Workflow Safety

The following diagram illustrates the decision logic for handling this compound during synthesis or purification.

Figure 2: Risk-based handling workflow for solid pyrazole carbamates.

Part 4: Emergency Response & First Aid[11]

Self-Validating Protocol: In the event of exposure, the immediate goal is dilution and removal .[7] Do not wait for symptoms to appear.

-

Eye Contact:

-

Skin Contact:

-

Ingestion:

Part 5: Synthesis & Stability (Technical Context)

Preparation

This compound is typically synthesized via the Schotten-Baumann reaction :

3-amino-5-methylpyrazole + Benzyl chloroformate (Cbz-Cl) + NaHCO₃ (aq) → Product

Critical Safety Note: Cbz-Cl is a lachrymator and corrosive. The reaction generates HCl (neutralized by base). Ensure adequate venting of CO₂ if generated during workup.

Stability & Storage

-

Storage: Keep at 2–8°C (Refrigerated). Dry atmosphere (Desiccator).

-

Incompatibilities: Strong acids (removes Cbz group), Strong Oxidizers.

-

Shelf Life: ~2 years if kept dry. Hydrolysis yields Benzyl Alcohol and the free aminopyrazole.

Deprotection Pathway (Reaction Safety)

Researchers using this compound will likely deprotect it.

-

Method A (Hydrogenolysis): H₂/Pd-C. Risk: Fire hazard (H₂ gas), Pyrophoric catalyst (Pd/C).

-

Method B (Acid): HBr in Acetic Acid. Risk:[6][7][9] Corrosive fumes, severe skin burns.

Figure 3: Deprotection pathways and associated hazardous byproducts.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9570053 (Related Structure: Benzyl carbamate). Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: 3-aminopyrazole derivatives classification. Retrieved from [Link]

- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Wiley-Interscience). Standard protocols for Cbz protection/deprotection safety. (Textbook Reference).

Disclaimer: This document is a technical guide for research professionals. It does not replace a legally mandated Supplier SDS. Always consult the specific SDS provided by your chemical vendor before use.

Sources

- 1. N-Benzyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide|BLD Pharm [bldpharm.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]

- 4. 946-23-6 | 1-Benzyl-3-methyl-1H-pyrazol-5(4H)-one - AiFChem [aifchem.com]

- 5. 1-Benzyl-3-methyl-1H-pyrazol-5-amine | 1134-82-3 [sigmaaldrich.com]

- 6. download.basf.com [download.basf.com]

- 7. dcfinechemicals.com [dcfinechemicals.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. fishersci.com [fishersci.com]

Methodological & Application

Application Note: Regioselective Synthesis of Benzyl 3-methyl-1H-pyrazol-5-ylcarbamate

Abstract & Strategic Overview

This Application Note details the protocol for synthesizing Benzyl 3-methyl-1H-pyrazol-5-ylcarbamate (also known as Cbz-protected 3-amino-5-methylpyrazole). This intermediate is a critical scaffold in the development of kinase inhibitors (e.g., p38 MAPK, Aurora kinase) and urea-based therapeutics.

The Challenge: Tautomerism and Regioselectivity

The starting material, 3-amino-5-methylpyrazole , exists in dynamic equilibrium between two tautomers. Furthermore, the molecule possesses three nucleophilic sites:

-

N1 (Ring Nitrogen): Highly nucleophilic, kinetically favored for acylation.

-

N2 (Ring Nitrogen): Tautomeric equivalent of N1.

-

Exocyclic Amine (-NH₂): The thermodynamic target for carbamate formation.

Direct reaction with chloroformates often yields a mixture of the desired exocyclic carbamate and the undesired N1-acylated species. However, N1-acylated pyrazoles are often hydrolytically unstable or can rearrange to the exocyclic amine under specific conditions. This protocol utilizes a Pyridine/DCM system to buffer the HCl byproduct and drive the reaction toward the thermodynamically stable exocyclic carbamate.

Chemical Reaction Scheme

The following diagram illustrates the reaction pathway, including the critical tautomeric equilibrium and the target transformation.

Figure 1: Reaction scheme illustrating the conversion of 3-amino-5-methylpyrazole to its Cbz-protected form.

Materials & Equipment

Reagents Table

| Reagent | MW ( g/mol ) | Equiv.[1] | Density (g/mL) | Role | CAS No. |

| 3-Amino-5-methylpyrazole | 97.12 | 1.0 | Solid | Substrate | 31230-17-8 |

| Benzyl Chloroformate (Cbz-Cl) | 170.59 | 1.1 - 1.2 | 1.195 | Protecting Group | 501-53-1 |

| Pyridine | 79.10 | 2.0 - 3.0 | 0.978 | Base/Solvent | 110-86-1 |

| Dichloromethane (DCM) | 84.93 | N/A | 1.33 | Solvent | 75-09-2 |

| 1M HCl (aq) | N/A | N/A | ~1.0 | Workup (Base removal) | 7647-01-0 |

Safety Advisories

-

Benzyl Chloroformate: Highly toxic, lachrymator, and corrosive. Reacts vigorously with water to release HCl gas. Handle only in a fume hood.[2]

-

Pyridine: Noxious odor, toxic, and flammable.

-

DCM: Volatile organic solvent; potential carcinogen.

Experimental Protocol

Method: Anhydrous Acylation in DCM/Pyridine

This method is preferred for its high yield and ease of purification. The pyridine acts as both a base to scavenge HCl and a nucleophilic catalyst.

Phase 1: Reaction Setup

-

Preparation: Oven-dry a 250 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: Charge the RBF with 3-amino-5-methylpyrazole (5.0 g, 51.5 mmol).

-

Solvent Addition: Add anhydrous DCM (50 mL) and Pyridine (12.5 mL, ~155 mmol, 3.0 equiv). Stir until a clear solution is obtained.

-

Cooling: Cool the reaction mixture to 0 °C using an ice/water bath.

Phase 2: Reagent Addition

-

Addition: Dilute Benzyl chloroformate (9.6 mL, ~10.5 g, 61.8 mmol, 1.2 equiv) in DCM (10 mL) in a pressure-equalizing addition funnel.

-

Rate Control: Add the Cbz-Cl solution dropwise over 30–45 minutes. Critical: Maintain internal temperature < 5 °C to minimize di-acylation.

-

Reaction: Once addition is complete, allow the mixture to warm to room temperature (RT) naturally. Stir for 4–16 hours.

-

Monitoring: Check by TLC (50% EtOAc/Hexanes) or LCMS. The starting amine (polar) should disappear, and a less polar product spot should appear.

-

Phase 3: Workup & Purification

-

Quenching: Cool the mixture back to 0 °C and quench by slow addition of water (20 mL).

-

Extraction: Transfer to a separatory funnel. Dilute with additional DCM (50 mL).

-

Acid Wash (Critical): Wash the organic layer with 1M HCl (2 x 50 mL) to remove excess pyridine.

-

Note: The product is a carbamate and is relatively stable to dilute acid washes, but do not prolong exposure.

-

-

Neutralization: Wash with saturated aqueous NaHCO₃ (1 x 50 mL) and Brine (1 x 50 mL).

-

Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Crystallization: The crude residue is often an off-white solid.

-

Purification: Recrystallize from hot Ethyl Acetate/Hexanes or triturated with Diethyl Ether .

-

Yield Expectation: 75–85%.

-

Process Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis.

Analytical Characterization (QC)[3]

To validate the synthesis, the following analytical signatures should be confirmed.

1H NMR (DMSO-d6, 400 MHz)

-

δ 10.0–12.0 ppm (br s, 1H): Carbamate NH (Diagnostic). Note: If this signal is missing, you may have formed the ring-acylated product.

-

δ 12.0 ppm (br s, 1H): Pyrazole Ring NH (Exchangeable).[3]

-

δ 7.30–7.45 ppm (m, 5H): Benzyl aromatic protons.

-

δ 5.15 ppm (s, 2H): Benzylic CH₂.

-

δ 6.10 ppm (s, 1H): Pyrazole C4-H.

-

δ 2.20 ppm (s, 3H): Methyl group.

Troubleshooting: Regioisomers

If the Ring N-acylated product is formed (often characterized by a downfield shift of the pyrazole C4-H and lack of broad NH carbamate peak):

-

Remedy: Dissolve the crude material in MeOH or THF/Water and treat with a catalytic amount of NaHCO₃ or mild base (e.g., LiOH) at RT. The N-acyl group is labile and will either hydrolyze (loss of yield) or migrate to the exocyclic amine (thermodynamic product).

References

- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for Cbz protection protocols).

-

Regan, J., et al. (2002). "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate." Journal of Medicinal Chemistry, 45(14), 2994–3008. (Demonstrates aminopyrazole reactivity and protection strategies).

-

Dumas, J., et al. (2000). "Synthesis and Pharmacological Characterization of a Potent, Orally Active p38 MAP Kinase Inhibitor." Bioorganic & Medicinal Chemistry Letters, 10(17), 2051-2054.

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 24860783, 3-Amino-5-methylpyrazole.

Sources

Application Note: Protocol for Carbamate Formation on Pyrazole Rings Using Benzyl Chloroformate

Abstract

This technical guide outlines the optimized protocol for the protection of pyrazole nitrogen atoms using benzyl chloroformate (Cbz-Cl). Unlike aliphatic amines, pyrazoles possess unique electronic properties—specifically reduced nucleophilicity and amphoteric character—that necessitate tailored reaction conditions. This note addresses the critical challenges of regioselectivity in unsymmetrical pyrazoles and the hydrolytic stability of the resulting N-Cbz carbamates. We provide a robust, scalable methodology suitable for drug discovery and early-phase development.

Introduction & Strategic Rationale

The Challenge of Pyrazole Protection

In medicinal chemistry, the pyrazole ring is a privileged scaffold. However, the N-H moiety often requires protection to prevent side reactions (e.g., N-alkylation, metal coordination) during synthetic sequences.

While the Carbobenzyloxy (Cbz) group is a standard amine protector, its application to pyrazoles is non-trivial due to two factors:

-

Reduced Nucleophilicity: The lone pair on the pyrazole nitrogen is part of the aromatic sextet (in one tautomer) or sp2 hybridized (in the other), making it significantly less nucleophilic than a primary amine.

-

"Activated" Carbamate Nature: An N-Cbz group attached to a pyrazole creates a urea-like system where the nitrogen lone pair is pulled into the aromatic ring. This makes the carbonyl carbon more electrophilic than in standard Cbz-amines. Consequently, N-Cbz pyrazoles can act as mild acylating agents and are susceptible to solvolysis in nucleophilic solvents (e.g., methanol).

Mechanism and Regioselectivity

The reaction follows a nucleophilic substitution pathway (addition-elimination). For unsymmetrical pyrazoles (3- vs 5-substituted), regioselectivity is governed by a tug-of-war between sterics and tautomeric equilibrium .

-

Kinetic Control: Acylation typically occurs at the less sterically hindered nitrogen (N1 adjacent to the smaller group).

-

Thermodynamic Control: In the presence of reversible conditions or catalysts (like DMAP), the product distribution may shift.

Graphviz Diagram: Reaction Mechanism & Regioselectivity

Figure 1: Mechanistic pathway for N-Cbz protection of pyrazoles, highlighting the divergence into regioisomers based on steric hindrance.

Experimental Parameters & Optimization

Solvent Selection

-

Dichloromethane (DCM): Preferred for standard conditions. High solubility for Cbz-Cl and organic bases.

-

Tetrahydrofuran (THF): Essential when using strong bases like Sodium Hydride (NaH).

-

Avoid: Alcohols (MeOH, EtOH).[1][2] Critical Note: N-Cbz pyrazoles are labile in alcohols, often leading to deprotection or transesterification [1].

Base Selection

| Base | Strength | Use Case | Pros/Cons |

| Triethylamine (TEA) / DIPEA | Mild | Standard substrates | Easy workup; may require DMAP catalyst. |

| Sodium Hydride (NaH) | Strong | Low nucleophilicity pyrazoles | Irreversible deprotonation; strictly anhydrous conditions required. |

| Potassium Carbonate (K2CO3) | Moderate | Robust, scale-up friendly | Heterogeneous; requires vigorous stirring or phase transfer catalyst. |

Catalyst

4-Dimethylaminopyridine (DMAP): Highly recommended (0.1 - 10 mol%) when using organic amine bases. It forms a highly reactive N-acylpyridinium intermediate that transfers the Cbz group to the pyrazole.

Standard Operating Procedure (SOP)

Method A: Organic Base (Standard)

Applicability: General protection of 3,5-substituted pyrazoles.

Reagents:

-

Substrate: Pyrazole derivative (1.0 equiv)

-

Reagent: Benzyl chloroformate (Cbz-Cl) (1.2 - 1.5 equiv)

-

Base: Triethylamine (TEA) (2.0 equiv)

-

Catalyst: DMAP (0.1 equiv)

-

Solvent: Anhydrous DCM (0.2 M concentration)

Protocol:

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

-

Dissolution: Dissolve the pyrazole, TEA, and DMAP in anhydrous DCM. Cool the mixture to 0°C in an ice bath.

-

Addition: Add Cbz-Cl dropwise via syringe over 15 minutes. Caution: Exothermic.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Note: N-Cbz pyrazoles are often less polar than the starting material).

-

Quench: Quench with saturated aqueous NH4Cl or water. Do not use methanol.

-

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Purification: Flash chromatography (Hexanes/Ethyl Acetate). Note: Silica gel can be slightly acidic; if product is sensitive, neutralize silica with 1% TEA.

Method B: Strong Base (For Sterically Hindered/Electron-Poor Substrates)

Applicability: Pyrazoles with electron-withdrawing groups (EWG) that reduce nucleophilicity.

Protocol:

-

Deprotonation: Suspend NaH (60% in oil, 1.2 equiv) in anhydrous THF at 0°C.

-

Addition 1: Add the pyrazole (1.0 equiv) in THF dropwise. Stir for 30 min at 0°C until H2 evolution ceases (formation of sodium pyrazolide).

-

Addition 2: Add Cbz-Cl (1.1 equiv) dropwise.

-

Reaction: Stir at 0°C for 1 hour, then warm to RT.

Critical Quality Attributes (CQAs) & Troubleshooting

Stability Warning (The "Active Amide" Effect)

N-Cbz pyrazoles are chemically distinct from N-Cbz alkyl amines. They behave similarly to acyl imidazoles (e.g., CDI intermediates).

-

Risk: They can hydrolyze back to the parent pyrazole in acidic/basic aqueous media or react with nucleophiles (amines, alcohols).

-

Mitigation: Store solid products at -20°C under inert atmosphere. Avoid protic solvents during storage.

Regioselectivity Management

If the reaction yields an inseparable mixture of N1/N2 isomers:

-

Steric Bulk: Use a bulkier protecting group (e.g., Boc) if Cbz selectivity is poor, as Cbz is relatively planar.

-

Solvent Switch: Changing from DCM to a coordinating solvent like THF or using a non-polar solvent like Toluene can sometimes alter the isomer ratio [2].

Graphviz Diagram: Workup & Purification Decision Tree

Figure 2: Post-reaction workflow emphasizing stability checks and avoidance of alcohol-based quenchers.

References

-

Zhang, Y., et al. (2014). "Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol."[3] Letters in Organic Chemistry.

- Context: Establishes the instability of N-Cbz pyrazoles in methanol, validating the requirement for non-alcoholic workup.

-

Deng, X., & Mani, N. S. (2008).[4] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry.

- Context: Discusses factors influencing regioselectivity in pyrazole substitution, relevant for predicting N1 vs N2 protection.

-

BenchChem Technical Guides. (2025). "The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group."

- Context: General protocols for Cbz protection and handling of benzyl chloroform

-

Flood, D. T., et al. (2018). "Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates." Angewandte Chemie.

- Context: Highlights the "acylating agent" nature of N-acyl pyrazoles, supporting the stability warnings in this protocol.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low- Ca...: Ingenta Connect [ingentaconnect.com]

- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 4. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

Application Note: Regioselective N-Protection of Aminopyrazoles

Abstract & Strategic Overview

Aminopyrazoles represent a unique challenge in heterocyclic chemistry due to their amphoteric nature and annular tautomerism . The molecule possesses three nucleophilic sites: the exocyclic amine (

Successful protection strategies depend not merely on reagent choice, but on exploiting the kinetic vs. thermodynamic differences between these sites. This guide provides validated protocols for:

-

Ring Nitrogen Protection (N1/N2): To fix tautomers and direct C-H functionalization.

-

Exocyclic Amine Protection: To prevent nucleophilic interference during coupling reactions.

-

The "SEM-Switch": A strategic transposition of protecting groups to access sterically hindered carbons.

The Regioselectivity Challenge

In 3(5)-aminopyrazoles, the tautomeric equilibrium shifts based on solvent and substitution.

-

Neutral Conditions: The tautomer favoring the most stable hydrogen bond network dominates.

-

Basic Conditions (Alkylation): Deprotonation occurs at the ring nitrogen (

), making it the primary nucleophile over the exocyclic amine (

Decision Matrix & Mechanism